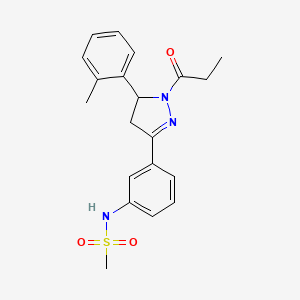
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an intricate organic compound primarily identified by its unique chemical structure. This structure provides the molecule with distinctive physical and chemical properties, making it relevant for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. An example pathway starts with the preparation of the 1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazole intermediate, followed by coupling with 3-aminophenylmethanesulfonamide under controlled conditions. Reaction conditions often include anhydrous environments, catalysts such as palladium or copper, and precise temperature control to ensure optimal yields.
Industrial Production Methods: : On an industrial scale, the synthesis is often adapted to batch processes utilizing automated reactors to ensure consistency and quality. Key factors include solvent selection (e.g., ethanol, toluene), temperature regulation, and the purity of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, resulting in modified functional groups and potential by-products.
Reduction: : Reduction reactions can alter the compound’s structure, impacting its functional properties.
Substitution: : N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can engage in nucleophilic substitution reactions, often producing derivatives with varied properties.
Common Reagents and Conditions: : Reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly used, alongside organic solvents and specific catalysts. Typical conditions include ambient to slightly elevated temperatures and controlled pH environments.
Major Products: : The primary products depend on the reaction pathway but can include various sulfonamide derivatives, often with altered pharmacological or physical characteristics.
Applications De Recherche Scientifique
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds extensive applications in scientific research:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Biology: : The compound’s structure is explored for potential bioactivity, influencing cellular pathways or exhibiting specific binding affinities.
Medicine: : Research often focuses on its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : It is utilized in material science for developing new polymers or coatings with enhanced properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their function or signaling pathways. Detailed mechanisms can vary but usually involve binding to active sites, inhibiting or activating biological processes, and influencing cellular responses.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its unique combination of a pyrazole core and sulfonamide group. Similar compounds like N-(3-(1-propionyl-5-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide share structural similarities but differ in their biological activity and chemical reactivity due to variations in their aromatic substituents.
List of Similar Compounds
N-(3-(1-propionyl-5-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide
N-(3-(1-propionyl-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Propriétés
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(17-11-6-5-8-14(17)2)13-18(21-23)15-9-7-10-16(12-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYDRNBSDXLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
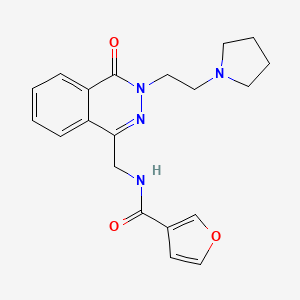
![2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2831677.png)
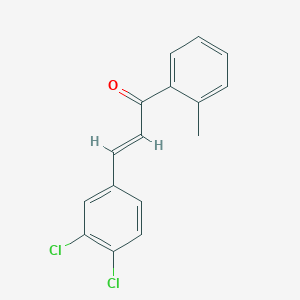
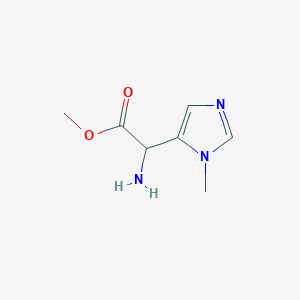
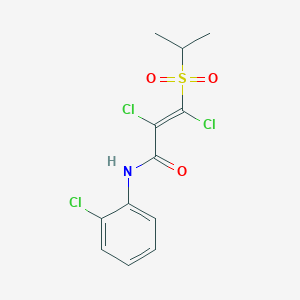
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)
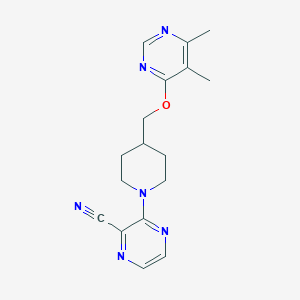

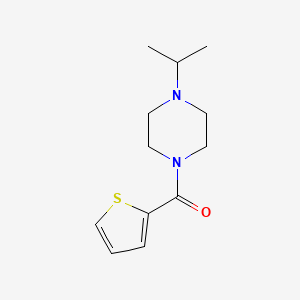
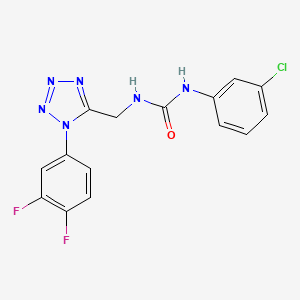
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)
![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2831699.png)
